molecular formula C10H15NO B071990 2-Amino-4-tert-butylphenol CAS No. 1199-46-8

2-Amino-4-tert-butylphenol

Cat. No.: B071990
CAS No.: 1199-46-8
M. Wt: 165.23 g/mol
InChI Key: RPJUVNYXHUCRMG-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butylphenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a tert-butyl group, and the hydrogen atom in the ortho position is replaced by an amino group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

2-Amino-4-tert-butylphenol can be used as a reactant to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in the synthesis of 2-(pyridyl)benzoxazole derivatives . These derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known to participate in the synthesis of 2-(pyridyl)benzoxazole derivatives , which may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-tert-butylphenol can be synthesized through several methods. One common method involves the reduction of 2-nitro-4-tert-butylphenol using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out in an ethanol solvent at elevated temperatures .

Another method involves the azo-cracking reduction of p-tert-butylphenol. This method uses an azo compound as the reducing agent and is carried out under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The nitro group in its precursor can be reduced to form the amino group.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.

    Substitution: Alkyl halides and acid chlorides are used in substitution reactions to form ethers and esters.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butylphenol involves its ability to participate in various chemical reactions due to the presence of both amino and hydroxyl functional groups. These groups allow it to act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-tert-amylphenol
  • 2-Amino-3-methyl-1-butanol
  • 2-Amino-3-methylphenol
  • 2,4-Di-tert-butylphenol

Uniqueness

2-Amino-4-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the tert-butyl group enhances its steric hindrance, making it less reactive in certain substitution reactions compared to its analogs. Additionally, the amino group in the ortho position provides unique reactivity patterns that are not observed in other similar compounds .

Properties

IUPAC Name

2-amino-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJUVNYXHUCRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152615
Record name 2-Amino-4-tert-butylphenol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1199-46-8
Record name 2-Amino-4-tert-butylphenol
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Record name 2-Amino-4-tert-butylphenol
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Record name 2-Amino-4-tert-butylphenol
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Record name 2-amino-4-tert-butylphenol
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Record name 2-AMINO-4-TERT-BUTYLPHENOL
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Synthesis routes and methods

Procedure details

Commercially available 4-t-butyl phenol (30 g, 0.2 mole) is dissolved in 200 ml ethyl acetate in a 500 ml round bottom flask fitted with a mechanical stirrer, and cooled to 0° C. The mixture is treated with nitric acid (13 ml, in 13 ml water) dropwise over 10 minutes and then a catalytic amount of NaNO2. After 45 minutes the reaction is washed with excess 1N HCl and the organic layer is dried over MgSO4 and stripped to yield 37 g of 2-nitro-4-t-butyl phenol. This nitrophenol (37 g, 0.19 mole) is dissolved in 100 ml ethyl acetate and placed into a parr bottle with a teaspoon of 10% Pd/C. The mixture is placed on a hydrogenator under 50 psi hydrogen with agitation for one hour. The catalyst is filtered off through celite, and the ethyl acetate is stripped off under vacuum. The material crystallizes with the addition of about 200 ml heptane to give 25.6 g of the corresponding amine (2-amino-4-t-butyl phenol).
Quantity
37 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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